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Compound of Interest

Compound Name: 2-Methylbenzoyl bromide

Cat. No.: B8690076

Get Quote

Executive Summary
In the landscape of acylating agents, 2-methylbenzoyl chloride is the standard "workhorse"

reagent—commercially stable, easy to handle, and sufficiently reactive for most primary amines

and unhindered alcohols.

2-Methylbenzoyl bromide, conversely, is a "specialist" reagent. It is significantly more reactive

due to the superior leaving group ability of the bromide ion but is rarely isolated due to

hydrolytic instability. It is best employed in situ or for specific applications where the chloride

fails to drive conversion, such as coupling with electron-deficient anilines or sterically crowded

secondary alcohols.

Chemical Profile & Physical Properties[2][3][4]
The 2-methyl (ortho-methyl) substitution introduces significant steric strain compared to

unsubstituted benzoyl halides.[1] This "ortho effect" generally retards nucleophilic attack,

making the choice of leaving group (Br vs. Cl) critical for reaction success.
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Feature 2-Methylbenzoyl Chloride 2-Methylbenzoyl Bromide

CAS Number 933-88-0
Not commonly listed (often in

situ)

Synonyms o-Toluoyl chloride o-Toluoyl bromide

Molecular Weight 154.59 g/mol 199.05 g/mol

Physical State Colorless to pale yellow liquid
Yellow/Orange liquid (fumes in

air)

Boiling Point
213–214 °C (atm); 88–90 °C

(12 mmHg)

~235 °C (est.); Decomposes

upon distillation

Density 1.185 g/mL ~1.5–1.6 g/mL (est.)[1][2]

Stability
Stable under N₂; Slow

hydrolysis in air

Highly moisture sensitive;

Rapid hydrolysis

Primary Use
General acylation, Friedel-

Crafts

Difficult couplings, HVZ

intermediates

Mechanistic Reactivity: The Ortho-Effect
The reactivity difference between these two species is governed by two competing factors:

Leaving Group Ability and Steric Hindrance.

Electronic Factors (Leaving Group)
The Carbon-Halogen bond strength dictates the rate of the rate-determining step (breakdown

of the tetrahedral intermediate).

C-Cl Bond Dissociation Energy: ~327 kJ/mol[1]

C-Br Bond Dissociation Energy: ~285 kJ/mol[1]

Basicity (pKₐ of conjugate acid): Cl⁻ (-7) vs. Br⁻ (-9).[1] Bromide is a weaker base and a

better leaving group, accelerating the elimination step.

Steric Factors (The Ortho Effect)
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The 2-methyl group projects into the reaction trajectory of the incoming nucleophile.

Impact: This steric bulk raises the activation energy for the formation of the tetrahedral

intermediate.

Consequence: While 2-methylbenzoyl chloride is often too slow for hindered nucleophiles

(due to the combined penalty of the ortho-methyl group and the stronger C-Cl bond), the 2-
methylbenzoyl bromide compensates for the steric penalty with its highly labile C-Br bond,

restoring reaction rates to practical levels.[1]

Visualizing the Mechanism
The following diagram illustrates the Nucleophilic Acyl Substitution pathway, highlighting where

the bromide lowers the energy barrier.

Reactivity Note

Reactants
(2-Methylbenzoyl-X + Nuc)

TS1: Nucleophilic Attack
(Sterically Hindered by 2-Me)

 Slow (Ortho Effect) Tetrahedral
Intermediate

TS2: Leaving Group Departure
(Br faster than Cl)

 Rate Determining for Cl Products
(Amide/Ester + HX)

Bromide lowers TS2 energy,
compensating for TS1 hindrance.

Click to download full resolution via product page

Figure 1: Reaction coordinate flow. The 2-methyl group raises the energy of TS1. The Bromide

leaving group significantly lowers the energy of TS2 compared to Chloride.

Experimental Protocols
Protocol A: Standard Synthesis of 2-Methylbenzoyl Chloride
Best for: Routine synthesis, stable storage.[1]

Reagents: 2-Methylbenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DMF (cat. 2-3

drops).[1]

Setup: Flame-dried round-bottom flask with a reflux condenser and HCl gas trap.
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Procedure:

Suspend 2-methylbenzoic acid in dry toluene (optional, can be run neat).[1]

Add SOCl₂ dropwise at room temperature.

Add catalytic DMF (initiates formation of the Vilsmeier-Haack like intermediate).

Heat to reflux (80°C) for 2–3 hours until gas evolution ceases.

Purification: Remove excess SOCl₂ under reduced pressure. Distill the residue under

vacuum (bp ~90°C @ 12 mmHg) to obtain a clear liquid.

Protocol B: In Situ Generation of 2-Methylbenzoyl Bromide
Best for: Reacting with deactivated anilines or tertiary alcohols.[1]

Reagents: 2-Methylbenzoic acid (1.0 eq), Phosphorus Tribromide (PBr₃, 0.4 eq).

Setup: Two-neck flask under Argon atmosphere.

Procedure:

Dissolve 2-methylbenzoic acid in anhydrous DCM or Toluene.[1]

Cool to 0°C.

Add PBr₃ dropwise (Caution: Exothermic).

Allow to warm to room temperature and stir for 2 hours.

Usage: Do not perform aqueous workup (hydrolysis risk). The resulting solution containing

2-methylbenzoyl bromide should be cannulated directly into the solution of the

nucleophile (amine/alcohol) and base (pyridine/Et₃N).

Comparative Performance Data
The following table summarizes relative reactivity rates based on solvolysis data of benzoyl

halides, adjusted for the ortho-substituent effect.
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Reaction Type Substrate
2-
Methylbenzoyl
Chloride

2-
Methylbenzoyl
Bromide

Recommendati
on

Hydrolysis Water Slow (Hours) Fast (Minutes)

Use Chloride for

ease of handling.

[1]

Aminolysis

Primary Amine

(e.g.,

Benzylamine)

Excellent

Too Reactive

(Risk of bis-

acylation)

Use Chloride

Aminolysis

Hindered Amine

(e.g., t-

Butylamine)

Sluggish (<50%

yield)

Good (>85%

yield)
Use Bromide

Esterification
Phenols / Sec-

Alcohols

Moderate

(Requires

heat/DMAP)

Fast (RT, no

catalyst)
Use Bromide

Friedel-Crafts
Benzene /

Toluene

Good (Requires

AlCl₃)

Excellent (Can

use milder Lewis

Acids)

Use Bromide for

deactivated

rings.[1]

Decision Matrix: When to Switch?
Use the following logic flow to determine if you should synthesize the bromide intermediate or

stick with the commercial chloride.
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Expert Tip

Start: Select Acylating Agent

Is the Nucleophile Hindered?
(e.g., t-butyl amine, sec-alcohol)

Is the Nucleophile Electron Deficient?
(e.g., Nitroaniline)

Yes

Use 2-Methylbenzoyl Chloride
(Standard Protocol)

No

No

Generate 2-Methylbenzoyl Bromide
(In Situ Protocol)

Yes (Needs higher reactivity)

If Chloride fails after 12h reflux,
switch to Bromide.

Click to download full resolution via product page

Figure 2: Decision tree for selecting the optimal halide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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